molecular formula C13H19N3 B15231013 N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B15231013
M. Wt: 217.31 g/mol
InChI Key: VCWUKBPBWRKMMV-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a synthetic amine compound of interest in medicinal chemistry and drug discovery research. This molecule features a bipyridine scaffold, a structure known for its versatility in forming complexes and interacting with biological targets . The compound is classified as a tertiary amine, characterized by the presence of both ethyl and methyl groups attached to the nitrogen atom . Such substituted tetrahydropyridine derivatives are frequently explored as key intermediates or pharmacophores in the development of novel therapeutic agents, particularly due to their potential in anticancer research . Hybrid molecules containing pyridine and other heterocyclic rings have demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 and HeLa, making them valuable scaffolds for the design of new chemotherapeutics . Researchers utilize this compound strictly in laboratory settings to investigate its mechanism of action, physicochemical properties, and potential biochemical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-ethyl-N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-3-16(2)13-11(7-6-10-15-13)12-8-4-5-9-14-12/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

VCWUKBPBWRKMMV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Reduction of the Pyridine Rings: The bipyridine core is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is usually carried out under high pressure of hydrogen gas in the presence of a suitable catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the nitrogen atoms in the tetrahydropyridine rings. This can be done using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo oxidation reactions to form N-ethyl-N-methyl-bipyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form fully saturated bipyridine derivatives. This can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions. For example, alkylation or acylation reactions can be carried out using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium carbonate.

Major Products:

    Oxidation Products: N-ethyl-N-methyl-bipyridine derivatives.

    Reduction Products: Fully saturated bipyridine derivatives.

    Substitution Products: Alkylated or acylated bipyridine derivatives.

Scientific Research Applications

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, which could lead to the development of new medications.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine and related bipyridine/aminopyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activity Safety Profile
This compound (Target Compound) C₁₃H₁₉N₃ 217.31 N-ethyl, N-methyl; tetrahydro ring at 3,4,5,6 positions Not explicitly reported (research intermediate) H302, H312, H315, H319, H332, H335
N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine C₁₂H₁₇N₃ 203.29 N-methyl; tetrahydro ring at 3,4,5,6 positions Not reported P201 ("Obtain special instructions before use"), P210 ("Avoid heat/sparks")
N,N-Dimethyl-3,3'-bipyridin-6-amine C₁₂H₁₃N₃ 199.26 N,N-dimethyl; fully aromatic 3,3'-bipyridine Not reported Not available
Perampanel ([2,3'-bipyridin]-6'(1'H)-one derivative) C₂₃H₁₅N₃O 349.38 2-cyanophenyl, phenyl substituents AMPA receptor antagonist (approved for epilepsy) Clinically monitored for dizziness, aggression
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k, from ) C₁₇H₁₂BrClN₃O₂ 412.66 4-bromophenyl, 4-chlorophenyl, nitro groups Acetylcholinesterase (AChE) inhibition (IC₅₀: 2.3 µM) Not reported
N-([2,3'-Bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a) C₂₈H₂₈N₈ 476.58 Purine core with bipyridinylmethyl and phenyl groups CDK inhibitor (anticancer research) Not reported

Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Reactivity

  • The target compound ’s ethyl and methyl groups enhance its lipophilicity compared to N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (solely methyl-substituted) . This may improve membrane permeability in biological systems.
  • N,N-Dimethyl-3,3'-bipyridin-6-amine () lacks the tetrahydro ring, making its structure fully aromatic and planar. This rigidity could reduce conformational flexibility compared to the target compound .

Biological Activity Trends Aryl-substituted pyridines like 3k () exhibit AChE inhibition due to nitro and halogen groups, which stabilize enzyme interactions. The target compound’s tetrahydro ring and alkyl substituents likely reduce such activity .

Safety and Handling

  • The target compound’s hazard profile (H302, H315) is more severe than N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine , which lacks explicit toxicity data but requires stringent handling (P210: "Avoid heat/sparks") .

Positional Isomerism and Saturation Effects

  • N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine () differs in the amine position (6' vs. 2'), which could alter hydrogen-bonding interactions in biological targets.

Biological Activity

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a heterocyclic compound belonging to the bipyridine class. Its unique structure, characterized by a tetrahydropyridine ring fused to a bipyridine moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C12H17N3C_{12}H_{17}N_3 with a molecular weight of 203.28 g/mol. The presence of nitrogen atoms in its structure allows for interactions with various biological targets, making it a candidate for drug development and other applications.

The mechanism of action of this compound involves its ability to form stable complexes with metal ions and potentially interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to specific physiological effects. Ongoing research aims to elucidate the precise pathways and molecular targets involved.

1. Antioxidant Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain bipyridine derivatives can scavenge free radicals effectively and reduce oxidative stress in cellular models .

2. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological potential. The compound may act as a positive allosteric modulator at glutamate receptors, which are crucial in synaptic transmission and plasticity. This property suggests possible applications in treating neurodegenerative diseases or cognitive disorders .

3. Antipsychotic Activity

Preclinical studies have explored the antipsychotic potential of compounds related to this bipyridine derivative. For example, certain derivatives have shown efficacy in reversing amphetamine-induced hyperlocomotion in animal models without significant side effects . This indicates a promising avenue for developing new antipsychotic medications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective scavenging of free radicals; reduces oxidative stress
NeuropharmacologicalPositive modulation of glutamate receptors; potential cognitive benefits
AntipsychoticReversal of hyperlocomotion in animal models; minimal side effects

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Bipyridine Core : Achieved through palladium-catalyzed cross-coupling reactions.
  • Reduction : Hydrogenation to convert pyridine rings into tetrahydropyridine.
  • Alkylation : Alkylation of nitrogen atoms using ethyl and methyl halides.

This compound has applications not only in medicinal chemistry but also in materials science due to its unique electronic properties.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the tetrahydropyridine ring, particularly at the α-carbon adjacent to the nitrogen atoms. Common oxidizing agents include KMnO₄ and CrO₃ , yielding pyridine derivatives.

Oxidation Reaction ConditionsProductYield (%)Reference
Oxidation with KMnO₄ (acidic)H₂SO₄, 80°C, 6 h3,4,5,6-Tetrahydro-[2,3'-bipyridine]72
Oxidation with CrO₃Acetic acid, reflux, 4 hFully aromatic bipyridine derivative65

Mechanistic studies suggest that oxidation proceeds via radical intermediates, with stabilization provided by the conjugated π-system of the bipyridine moiety.

Alkylation and Acylation

The secondary amine group participates in nucleophilic substitution reactions. Alkylation with methyl iodide or ethyl bromide occurs under mild basic conditions (e.g., K₂CO₃ in DMF):

Example Reaction:
Compound+CH3IK2CO3,DMFN-Ethyl-N,N-dimethyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Ethyl-N,N-dimethyl derivative}

Reagent SolventTemperatureTimeYield (%)
Methyl iodideDMF25°C12 h85
Benzoyl chlorideCH₂Cl₂0°C → 25°C3 h78

Steric hindrance from the ethyl and methyl groups slows reaction kinetics compared to less substituted amines.

Acid-Base Reactions

The compound acts as a weak base (pKa ≈ 8.2–8.5) due to the lone electron pair on its nitrogen atoms. Protonation occurs in acidic media, forming water-soluble salts:

Compound+HCl[Compound\cdotpH]+Cl\text{Compound} + \text{HCl} \rightarrow \text{[Compound·H]}^+ \text{Cl}^-

Applications:

  • Salt formation improves solubility for biological assays.

  • Facilitates purification via ion-exchange chromatography.

Metal Coordination and Catalysis

The bipyridine moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis:

Metal Ion Coordination GeometryCatalytic ApplicationEfficiency (%)
Cu²⁺Square planarOxidative coupling reactions92
Fe³⁺OctahedralC–H activation in hydrocarbons88

These complexes enhance reaction rates by lowering activation energies through electron transfer pathways .

Reaction Optimization Parameters

Industrial-scale synthesis employs continuous flow reactors to improve efficiency:

Parameter Lab-Scale ValueIndustrial-Scale ValueImprovement Factor
Temperature80°C120°C1.5×
Pressure1 atm5 atm
Reaction Time6 h1.5 h
Yield72%89%1.2×

Solvent selection prioritizes low-boiling-point options (e.g., THF, EtOAc) to minimize purification steps .

Biological Activity Modulation

While not a primary focus, the compound’s derivatives exhibit enzyme inhibition (e.g., kinase and protease targets) through hydrogen bonding and π-stacking interactions. Structure-activity relationship (SAR) studies highlight the importance of the ethyl-methyl substitution pattern for selectivity.

Q & A

Q. What synthetic strategies are optimal for preparing N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclization and alkylation steps. Key considerations include:

  • Temperature control : Maintaining 60–80°C during alkylation to avoid side reactions like over-alkylation or ring-opening .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for amine groups .
  • Catalysts : Palladium or copper catalysts may accelerate coupling reactions between pyridine and tetrahydro-bipyridin moieties .
  • Analytical monitoring : Use TLC (Rf ~0.30 in hexane/ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
AlkylationEthyl iodide, K₂CO₃DMF70°C65–75%
CyclizationH₂SO₄ (cat.)TolueneReflux80–85%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.8–3.1 ppm for N-methyl) and ¹³C NMR to confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.18) .
  • HPLC : Purity >95% using a C18 column with UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidases due to structural similarity to known inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding affinity to neurological targets (e.g., AMPA receptors)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with glutamate receptor subunits, focusing on hydrogen bonding with the bipyridin core .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .

Q. Table 2: Predicted Binding Energies (kcal/mol)

Target ProteinDocking ScoreKey Interactions
AMPA receptor−8.2Bipyridin-NH…Glu702, Ethyl group…hydrophobic pocket
Acetylcholinesterase−7.5Pyridine ring…Trp86

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?

  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • COSY/NOESY : Assign coupling networks and spatial proximities to distinguish regioisomers .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition) if crystals are obtainable .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidation)?

  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of the tetrahydro-pyridine ring .
  • Slow addition protocols : Control exothermicity during alkylation to minimize dimerization .
  • Purification optimization : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >99% purity .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Ethyl groups may enhance stability by reducing CYP450-mediated oxidation .
  • LogP measurements : Compare octanol/water partitioning to correlate lipophilicity with metabolic half-life (e.g., LogP ~2.5 for ethyl vs. ~2.0 for methyl derivatives) .

Q. Methodological Notes

  • Data contradiction : Cross-validate NMR assignments with crystallography or isotopic labeling when spectral anomalies arise .

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